Methyl 2-ethynyl-5-fluorobenzoate
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Overview
Description
Methyl 2-ethynyl-5-fluorobenzoate is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzoic acid, featuring an ethynyl group at the second position and a fluorine atom at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethynyl-5-fluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-fluorobenzoic acid.
Sonogashira Coupling Reaction: The 2-bromo-5-fluorobenzoic acid undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 2-ethynyl-5-fluorobenzoic acid.
Esterification: The resulting 2-ethynyl-5-fluorobenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethynyl-5-fluorobenzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Addition: Reagents like organolithium or Grignard reagents can be employed under anhydrous conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzoates with various functional groups.
Nucleophilic Addition: Addition products with extended carbon chains or functional groups.
Scientific Research Applications
Methyl 2-ethynyl-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-ethynyl-5-fluorobenzoate involves its interaction with various molecular targets:
Molecular Targets: The ethynyl group can interact with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions.
Pathways Involved: The compound can modulate biochemical pathways by altering the structure and function of target molecules, such as enzymes or receptors.
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.
Methyl 2-ethynylbenzoate: Lacks the fluorine atom, reducing its potential for hydrogen bonding and other interactions.
Uniqueness: Methyl 2-ethynyl-5-fluorobenzoate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and interaction profiles, making it a versatile compound in various applications .
Properties
Molecular Formula |
C10H7FO2 |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
methyl 2-ethynyl-5-fluorobenzoate |
InChI |
InChI=1S/C10H7FO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h1,4-6H,2H3 |
InChI Key |
RTQBZQSXMKMYQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)C#C |
Origin of Product |
United States |
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